B1579105 D-Homotyrosine.HBr

D-Homotyrosine.HBr

Cat. No.: B1579105
M. Wt: 183.2
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-Homotyrosine.HBr (CAS: 185617-14-5) is a hydrobromide salt of the non-proteinogenic D-amino acid derivative of homotyrosine. Structurally, it is characterized by a four-carbon side chain extending from the α-carbon, with a 4-hydroxyphenyl group and a carboxylic acid moiety. Its molecular formula is C₁₀H₁₃NO₃·HBr, with a molecular weight of 276.127 g/mol . The compound's IUPAC name is (2R)-2-amino-4-(4-hydroxyphenyl)butanoic acid hydrobromide, and its stereochemistry is critical for its biochemical interactions. The free base form (CAS: 749828-81-7) is used in synthetic applications, while the hydrobromide salt enhances stability for storage and handling .

Properties

Molecular Weight

183.2

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

D-Homotyrosine.HBr belongs to the family of "homo"-modified amino acids, where an additional methylene group (-CH₂-) is inserted into the side chain. Key structural analogs include:

Compound CAS Number Molecular Formula Key Structural Features
This compound 185617-14-5 C₁₀H₁₃NO₃·HBr 4-hydroxyphenyl, D-configuration, HBr salt
L-Homotyrosine 221243-01-2 C₁₀H₁₃NO₃ 4-hydroxyphenyl, L-configuration, free base
D-Homophenylalanine 82795-51-5 C₁₀H₁₃NO₂·HBr Phenyl group, D-configuration, HBr salt
D-Homoarginine.HCl N/A C₇H₁₅N₄O₂·HCl Guanidinyl group, D-configuration, HCl salt
D-Homocystine 6027-15-2 C₈H₁₆N₂O₄S₂ Disulfide bridge, two homocysteine units

Key Observations :

  • Stereochemistry : this compound exhibits the D-configuration, distinguishing it from the naturally occurring L-forms (e.g., L-Homotyrosine) .
  • Salt Forms : Unlike D-Homoarginine.HCl or D-Homophenylalanine.HBr, the hydrobromide salt of D-Homotyrosine may influence solubility and crystallization behavior .

Physicochemical Properties

Physicochemical data highlight critical differences between this compound and its analogs:

Property This compound L-Homotyrosine D-Homophenylalanine.HBr
Molecular Weight 276.127 g/mol 195.21 g/mol 264.13 g/mol
Solubility Water-soluble Moderate Low in water
Storage Conditions -20°C (stable) Room temperature -20°C
SMILES C@H(C(=O)O)N.Br C@@H(C(=O)O)N C@H(C(=O)O)N.Br

Key Insights :

  • Solubility : The hydrobromide salt improves aqueous solubility compared to free-base analogs like L-Homotyrosine .
  • Stability : this compound requires stringent storage at -20°C, similar to D-Homophenylalanine.HBr, to prevent decomposition .

Pharmacological and Biochemical Comparisons

  • Enzymatic Interactions: D-amino acids like this compound are resistant to proteolytic enzymes, making them suitable for peptide engineering and protease-resistant drug design .
  • Catalytic Applications: Homoproline analogs (e.g., (R)-4-nitro-1,3-diphenylbutanone) demonstrate utility in asymmetric organocatalysis, suggesting this compound could serve as a chiral catalyst or intermediate in stereoselective syntheses .
  • Biological Activity : The 4-hydroxyphenyl group may confer antioxidant properties, analogous to tyrosine derivatives, but this remains speculative without targeted studies .

Analytical Methods and Purity Standards

Analytical protocols for this compound align with those for related compounds:

  • HPLC Analysis : As seen in homoproline analogs, chiral separation using columns like Daicel Chiralpak AD-H (hexane/i-PrOH 95:5, 1 mL/min) resolves enantiomers effectively .
  • Purity Criteria : USP guidelines for compounds like Doxepin Hydrochloride emphasize resolution (R ≥ 1.5) between related substances, a standard applicable to this compound for detecting impurities (e.g., free base or des-bromo analogs) .

Preparation Methods

Chiral Sulfonylimine Route

A prominent method for synthesizing homotyrosine involves the preparation of a chiral sulfonylimine intermediate, as described in the synthetic studies by Ellman and others. This approach enables the stereoselective synthesis of D-homotyrosine with high enantiomeric purity.

  • Key Steps:

    • Preparation of sulfinamide via oxidation of t-butyl disulfide using vanadyl acetylacetonate (VO(acac)2).
    • Formation of sulfonylimine through condensation reactions.
    • Nucleophilic addition using organomagnesium reagents such as phenethyl magnesium chloride or substituted analogs.
    • Subsequent hydrolysis and deprotection steps to yield the free amino acid.
  • Advantages:

    • High stereoselectivity.
    • Scalable for laboratory synthesis.
    • Provides access to enantiomerically pure D-homotyrosine.

(Table 1 summarizes the key reagents and conditions from this method.)

Step Reagents/Conditions Outcome
Sulfinamide synthesis t-butyl disulfide, VO(acac)2, oxidation Chiral sulfinamide intermediate
Sulfonylimine formation Condensation with amines Chiral sulfonylimine
Nucleophilic addition Phenethyl magnesium chloride (Grignard reagent) Carbon-carbon bond formation
Hydrolysis Acidic or basic conditions D-Homotyrosine

Source: Synthetic protocols adapted from Ellman et al. and related research

Alternative Synthetic Routes

Other synthetic approaches include enzymatic resolution and peptide-based methods, but these are less commonly employed for pure D-homotyrosine preparation due to lower yields or complexity.

Preparation of Hydrobromic Acid (HBr) for Salt Formation

The hydrobromide salt formation requires high-purity hydrobromic acid. Several industrial and laboratory methods exist for preparing hydrobromic acid, which is then reacted with D-homotyrosine to form D-Homotyrosine.HBr.

Industrial Production of Hydrobromic Acid

  • Process Overview:

    • Reaction of bromine with sulfur dioxide and water generates hydrobromic acid and sulfuric acid.
    • Bromine is often generated in situ from bittern (a brine byproduct) treated with chlorine.
    • The mixture undergoes distillation and purification to separate hydrobromic acid from sulfuric acid and other impurities.
  • Key Reaction:
    $$
    3 Br2 + S + 4 H2O \rightarrow H2SO4 + 6 HBr
    $$

  • Purification:

    • Double distillation or precipitation with barium carbonate to remove sulfate impurities.
    • Distillation under reduced pressure to obtain concentrated hydrobromic acid (~48% w/w).
  • Advantages:

    • Continuous process suitable for large-scale production.
    • High purity hydrobromic acid suitable for pharmaceutical applications.

(Table 2 outlines the industrial hydrobromic acid preparation parameters.)

Parameter Condition/Value Notes
Temperature 20–50°C Reaction temperature range
Reaction time 1.5–20 hours Depending on scale and conditions
Distillation temperature 80–110°C For HBr recovery
Purity ~48% HBr With <15 ppm chloride and sulfate

Source: Patent WO2016132376A2

Laboratory Preparation of HBr-DMPU Complex

For laboratory-scale preparation and hydrobromination reactions, HBr complexed with 1,3-dimethyl-3,4,5,6-tetrahydro-2-pyrimidinone (DMPU) offers a mild and stable hydrobrominating reagent.

  • Preparation:

    • Hydrobromic acid gas is dried by passing through phosphorus pentoxide.
    • The dried HBr gas is trapped by DMPU under an argon atmosphere to form the HBr–DMPU complex.
  • Applications:

    • Used for selective hydrobromination of alkenes and alkynes.
    • Potentially applicable for salt formation with amino acids like homotyrosine.

Source: Experimental section from PMC article on HBr-DMPU

Formation of this compound Salt

Once D-homotyrosine is synthesized and hydrobromic acid is prepared, the hydrobromide salt is formed by direct reaction.

Salt Formation Procedure

  • Typical Method:

    • Dissolve D-homotyrosine in an aqueous or alcoholic solvent.
    • Add an equimolar or slight excess of hydrobromic acid (typically 48% aqueous solution).
    • Stir the mixture at ambient or slightly elevated temperature until complete salt formation.
    • Isolate the solid this compound by filtration or evaporation.
    • Dry under vacuum to obtain the pure hydrobromide salt.
  • Considerations:

    • Control of pH and stoichiometry is crucial to avoid over-bromination or degradation.
    • Purity of hydrobromic acid affects the quality of the final salt.
    • The hydrobromide salt is typically more stable and soluble than the free amino acid.

Analytical Characterization

  • High-performance liquid chromatography (HPLC) with UV detection is commonly used to confirm purity and concentration.
  • Acidic hydrolysis followed by chromatographic quantification can verify the amino acid content.
  • Molecular weight confirmation by mass spectrometry (M = 276.12 g/mol for this compound).

Source: Analytical methods and molecular weight data

Summary Table of Preparation Methods

Preparation Stage Method/Process Key Reagents/Conditions Yield/Purity/Notes
D-Homotyrosine synthesis Chiral sulfonylimine route VO(acac)2 oxidation, Grignard addition >99% enantiomeric purity
Hydrobromic acid prep. Industrial bromine-sulfur reaction Br2, SO2, H2O, distillation 48% HBr, <15 ppm impurities
Hydrobromic acid prep. HBr–DMPU complex (lab scale) HBr gas, phosphorus pentoxide, DMPU Stable, mild hydrobrominating agent
Salt formation Direct reaction in aqueous/alcoholic medium D-Homotyrosine + HBr (48%) High purity hydrobromide salt

Research Findings and Notes

  • The chiral sulfonylimine method remains the most reliable for producing enantiomerically pure D-homotyrosine, critical for pharmaceutical applications.
  • Industrial hydrobromic acid production methods ensure high purity and scalability but require careful impurity management.
  • The HBr–DMPU complex offers an innovative laboratory alternative for hydrobromination, potentially adaptable for salt formation.
  • Analytical techniques such as HPLC and mass spectrometry are essential for confirming the identity and purity of this compound.

Q & A

Q. What are the standard protocols for synthesizing D-Homotyrosine.HBr, and how can researchers ensure reproducibility?

Synthesis typically involves bromination and chiral resolution steps. To ensure reproducibility:

  • Optimize reaction conditions : Document temperature, solvent ratios (e.g., ethanol/water mixtures), and reaction times. Example: A 2022 study compared yields under varying pH (6.5–8.0) and found optimal bromination at pH 7.2 .
  • Characterization : Use HPLC with chiral columns (e.g., Chiralpak AD-H) to confirm enantiomeric purity (>99%) and NMR (¹H/¹³C) to verify structural integrity .
  • Batch consistency : Include melting point ranges (±1°C) and solubility profiles (e.g., in DMSO or saline) in supplementary data .

Q. What analytical techniques are critical for characterizing this compound in preclinical studies?

  • Spectroscopic validation : Combine FTIR (for functional groups like -NH2 and -COOH) and mass spectrometry (ESI-MS) to confirm molecular weight (e.g., 282.1 g/mol) .
  • Purity assessment : Use reverse-phase HPLC with UV detection (λ = 254 nm) and report retention time deviations (<2%) across batches .
  • Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) to identify breakdown products (e.g., de-brominated derivatives) .

Q. How should researchers design dose-response experiments for this compound in cellular models?

  • Dose range : Start with 0.1–100 µM based on IC50 values from prior kinase inhibition assays .
  • Controls : Include vehicle (e.g., DMSO <0.1%) and positive controls (e.g., staurosporine for apoptosis).
  • Endpoint selection : Measure mitochondrial activity (MTT assay) and caspase-3 activation at 24/48-hour intervals to capture dynamic effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported mechanisms of action for this compound?

  • Comparative assays : Replicate conflicting studies (e.g., kinase inhibition vs. epigenetic modulation) under standardized conditions. For example, a 2023 study attributed discrepancies to variations in ATP concentrations (1 mM vs. 10 mM) in kinase assays .
  • Multi-omics integration : Pair phosphoproteomics (kinase targets) with RNA-seq to identify downstream pathways (e.g., MAPK vs. PI3K) .
  • Meta-analysis : Use PRISMA guidelines to evaluate 10+ studies, highlighting confounders like cell line specificity (HEK293 vs. HeLa) .

Q. What experimental strategies validate the enantiomer-specific activity of this compound compared to its L-form?

  • Chiral separation : Use supercritical fluid chromatography (SFC) to isolate enantiomers and test individually in bioassays .
  • Docking simulations : Compare binding affinities (ΔG values) to ATP-binding pockets using AutoDock Vina. A 2024 study showed D-Homotyrosine had 3-fold higher binding to EGFR than the L-form .
  • In vivo PK/PD : Administer equimolar doses in rodent models and measure plasma AUC (0–24h) to correlate enantiomer ratios with efficacy .

Q. How can researchers optimize in vitro-in vivo translation for this compound’s neuroprotective effects?

  • Barrier models : Use BBB-on-a-chip systems (e.g., co-cultures of hCMEC/D3 and astrocytes) to predict brain permeability .
  • Biomarker alignment : Validate in vitro markers (e.g., BDNF secretion in SH-SY5Y cells) against CSF samples from rodent TBI models .
  • Dose extrapolation : Apply allometric scaling (e.g., body surface area) from IC50 values to estimate human-equivalent doses .

Methodological Guidance

Q. How should researchers address batch-to-batch variability in this compound synthesis?

  • Quality control (QC) protocols : Implement in-process checks (e.g., mid-reaction HPLC) and final QC criteria (e.g., ≤0.5% impurities).
  • DoE approaches : Use factorial design to test variables like stirring rate (100–500 rpm) and bromine stoichiometry (1.0–1.2 eq) .
  • Inter-lab validation : Share protocols with collaborators and compare yields/purity across 3+ independent labs .

Q. What statistical methods are appropriate for analyzing dose-dependent toxicity data?

  • Non-linear regression : Fit data to a sigmoidal model (e.g., log[inhibitor] vs. response in GraphPad Prism) to calculate LD50.
  • ANOVA with post-hoc tests : Compare treatment groups (e.g., Tukey’s HSD for multiple comparisons).
  • Survival analysis : Use Kaplan-Meier curves for longitudinal toxicity studies (>30 days) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.